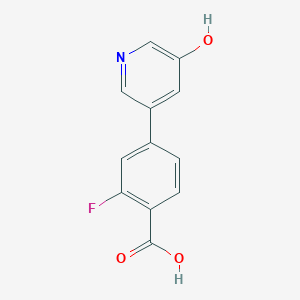
5-(Naphthalen-1-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-1-yl)pyridin-2-ol is an organic compound that features a naphthalene ring attached to a pyridine ring with a hydroxyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)pyridin-2-ol can be achieved through several methods. One common approach involves the condensation reaction between 1-naphthaldehyde and 2-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(Naphthalen-1-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-(Naphthalen-1-yl)pyridin-2-one.
Reduction: Formation of 5-(Naphthalen-1-yl)dihydropyridin-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
科学的研究の応用
5-(Naphthalen-1-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties
作用機序
The mechanism of action of 5-(Naphthalen-1-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
類似化合物との比較
Similar Compounds
1-(Naphthalen-1-yl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
2-(Naphthalen-1-yl)pyridin-3-ol: Hydroxyl group on the third position of the pyridine ring.
3-(Naphthalen-1-yl)pyridin-4-ol: Hydroxyl group on the fourth position of the pyridine ring.
Uniqueness
5-(Naphthalen-1-yl)pyridin-2-ol is unique due to its specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties compared to its isomers, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
5-naphthalen-1-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-9-8-12(10-16-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQWJXRZAMJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367761.png)



